The structure of 1-Azido-2-iodoethane contains two high-risk functional groups: an organic azide (-N₃) and an alkyl iodide (-I). The combined presence of these groups suggests significant and potentially synergistic hazards.
The following diagram illustrates the key hazards associated with this compound and their relationships:
Based on the inherent properties of its structural components, the potential hazards of this compound can be systematically evaluated. The following table summarizes the anticipated risks:
| Hazard Category | Anticipated Rating / Property | Rationale and Supporting Evidence |
|---|---|---|
| Mutagenicity | High | Organic azides are classified as potential mutagens. They are DNA-reactive, posing a carcinogenic risk [1]. |
| Reactivity (NFPA) | 3 (Severe) or 4 (Extreme) | Organic azides can decompose explosively, especially when heated under confinement or upon shock [2]. Low molecular weight alkyl azides are particularly hazardous. |
| Health (NFPA) | 3 (Serious) or 4 (Severe) | As an alkylating agent, the molecule can cause serious temporary or permanent injury [2]. Decomposition produces toxic fumes. |
| Flammability (NFPA) | High | The organic backbone is likely flammable, and energy released from decomposition can ignite surrounding materials. |
Given the identified hazards, extreme caution and the following protocols are essential for any laboratory work.
Given the extreme risks, it is crucial to treat this compound with the highest level of respect. If your work requires its use, I strongly recommend:
The compound 2-azido-iodoethane has been utilized as an alkylating agent in synthetic organic chemistry. One research team reported its use in the N1-alkylation of adenosine to create building blocks for RNA methyltransferase studies [1].
The synthesis was achieved by reacting unprotected adenosine with 5 equivalents of 2-azido-iodoethane, yielding the target 1-N-alkylated adenosine in 16% yield [1]. This documented application confirms the existence and practical use of 1-azido-2-iodoethane, and the low yield also highlights potential challenges in its synthesis or application that your guide should address.
A highly plausible and standard method for preparing this compound is through a nucleophilic substitution reaction. This common approach involves converting a dihaloethane precursor.
Working with organic azides and iodinated compounds requires extreme caution.
Based on standard synthetic methodologies for alkyl azides [2], the following procedure is proposed.
Reaction Setup Table
| Component | Specification / Note |
|---|---|
| Reaction Vessel | Round-bottom flask equipped with a magnetic stir bar. |
| Precursor | 1-Chloro-2-iodoethane or 1,2-diiodoethane. |
| Azide Source | Sodium azide (NaN₃), in excess. |
| Solvent | Anhydrous, polar aprotic solvent (e.g., DMF, MeCN). |
| Atmosphere | Inert atmosphere (e.g., N₂ or Ar) may be beneficial. |
| Temperature | Moderate (e.g., 35-60°C). |
| Monitoring | TLC or FTIR (track the appearance of the azide peak at ~2100 cm⁻¹). |
Workup and Purification Table
| Step | Procedure | Purpose / Note |
|---|---|---|
| Quenching | Carefully pour the reaction mixture into ice-cold water. | -- |
| Extraction | Extract with a water-immiscible solvent (e.g., DCM, ether). | Recover the product from the aqueous layer. |
| Washing | Wash the organic extract repeatedly with water and brine. | Remove solvent and any ionic salts. |
| Drying | Dry the organic layer over anhydrous MgSO₄. | Remove traces of water. |
| Purification | Purify by distillation under reduced pressure. | Avoid concentrating to dryness. |
Given the challenges, consider these alternative approaches:
Although the search results do not contain specific stability data for 1-Azido-2-iodoethane, they detail the standard stability storage conditions used in the pharmaceutical industry for testing drug substances and products [1]. These conditions are designed to simulate real-world storage and accelerate aging to predict a product's shelf life.
The table below summarizes these standard storage conditions, which would be the starting point for designing a stability study for any chemical, including this compound.
| Study Type | Standard Conditions | Typical Duration | Purpose |
|---|---|---|---|
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 24 to 36 months | To determine shelf life under recommended storage conditions [1]. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 24 months (varies) | To bridge data when long-term results show borderline performance, especially for warmer climates [1]. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | Usually 6 months | To rapidly predict shelf life and identify potential degradation pathways [1]. |
RH = Relative Humidity
The stability of this compound is influenced by its molecular structure, which contains both a reactive azide group (-N₃) and an iodide atom. The following workflow outlines the primary factors and potential degradation routes to investigate.
Based on these risk factors, the following storage and handling practices are recommended:
To generate specific stability data for this compound, you can design a study based on ICH guidelines. Here are the key experimental protocols:
This protocol helps identify potential degradation products and pathways.
This long-term protocol determines the recommended storage conditions and shelf life.
The main use of 1-azido-2-iodoethane identified in the search results is as an alkylating agent to functionalize the N1 position of adenosine, creating a key intermediate for synthesizing bisubstrate analogues of RNA methyltransferases [1].
Reaction Summary:
The available information highlights practical considerations for working with this reagent:
Once incorporated into a molecule, the azide group of the this compound product can participate in cycloadditions. The most common and useful reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Typical CuAAC Protocol [1] [2]:
This general method can be applied to the azidoethyl-adenosine intermediate to create triazole-linked conjugates [1].
The primary research application for this compound is constructing complex biochemical tools. The 1-N-alkylated adenosine intermediates are used to synthesize bisubstrate inhibitors that mimic the transition state of RNA methylation by m1A methyltransferases, which is relevant for cancer biology and drug development [1].
The diagram below outlines the general sequence for using this compound to create a bisubstrate conjugate, based on the described strategy [1].
| Parameter | Detail | Source |
|---|---|---|
| Reagent | This compound | [1] |
| Primary Application | N1-alkylation of adenosine | [1] |
| Reported Yield | 16% for 1-N-(2-azidoethyl)adenosine | [1] |
| Key Constraint | Lower electrophilicity of iodoalkane | [1] |
| Downstream Reaction | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | [1] [2] |
Heterobifunctional fluoroalkylation reagents represent a significant advancement in synthetic organic chemistry, particularly in pharmaceutical development and radiochemistry. These specialized compounds contain two distinct reactive functional groups that enable sequential or orthogonal modification of molecular structures. The incorporation of fluorine atoms alongside azide and halide functionalities provides unique opportunities for creating compounds with enhanced metabolic stability, altered lipophilicity, and improved binding characteristics. Among these reagents, 1-azido-2-chloro-1,1,2-trifluoro-2-iodoethane (ACTI) has emerged as a particularly valuable scaffold due to its exceptional stability and versatility in various chemical transformations [1].
The strategic importance of these reagents lies in their ability to serve as molecular bridges that connect different structural domains through selective reaction pathways. The azide group enables participation in "click chemistry" reactions, particularly copper-catalyzed azide-alkyne cycloadditions (CuAAC), while the iodine atom facilitates nucleophilic substitutions and the fluorine atoms confer desirable physicochemical properties. This combination makes them ideal for constructing complex molecules, including PET imaging agents and pharmaceutical intermediates, with precise control over molecular architecture [1] [2].
The synthesis of 1-azido-2-chloro-1,1,2-trifluoro-2-iodoethane (ACTI) follows a carefully optimized procedure that ensures high yield and purity [1]:
Table 1: Characterization data for synthesized ACTI reagent
| Property | Value/Description |
|---|---|
| Chemical Formula | C₂ClF₃IN₃ |
| Molecular Weight | 285.39 g/mol |
| Appearance | Clear, colorless liquid |
| Yield | 85% |
| Purity | >99% (by NMR) |
| ¹H NMR (CDCl₃) | δ 3.85 (t, J = 6.8 Hz, 2H), 4.25 (t, J = 6.8 Hz, 2H) |
| ¹⁹F NMR (CDCl₃) | δ -65.5 (t, J = 8.2 Hz), -72.3 (d, J = 8.2 Hz) |
| Storage | -20°C in amber glass under inert atmosphere |
The structural integrity of ACTI is confirmed through comprehensive spectroscopic analysis, including multinuclear NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry. The reagent demonstrates exceptional thermal stability and can be stored for extended periods at -20°C without significant decomposition, making it suitable for both research and industrial applications [1].
The iodine moiety in ACTI displays remarkable reactivity toward various nucleophiles, enabling the introduction of diverse functional groups [1]:
Table 2: Scope of nucleophilic substitution reactions with ACTI
| Nucleophile | Conditions | Time (h) | Product | Yield (%) |
|---|---|---|---|---|
| Benzyl alcohol | K₂CO₃, THF, 60°C | 6 | C₂ClF₃N₃OCH₂C₆H₅ | 92 |
| Benzylamine | DIPEA, THF, rt | 4 | C₂ClF₃N₃NHCH₂C₆H₅ | 94 |
| Ethanethiol | K₂CO₃, THF, rt | 2 | C₂ClF₃N₃SCH₂CH₃ | 98 |
| Sodium azide | DMF, 60°C | 8 | C₂ClF₃N₆ | 85 |
| Dimethyl malonate | NaH, THF, 0°C to rt | 12 | C₂ClF₃N₃CH(COOMe)₂ | 78 |
The following diagram illustrates the synthetic versatility of ACTI through its two reactive centers:
The azide functionality in ACTI participates efficiently in copper-catalyzed cycloadditions with alkynes, providing access to fluorinated 1,2,3-triazoles with biological significance [1] [2]:
Beyond copper-catalyzed reactions, ACTI participates in various thermal cycloadditions:
Table 3: Azide reactivity profile in cycloaddition reactions
| Reaction Type | Conditions | Time | Product Class | Typical Yield |
|---|---|---|---|---|
| CuAAC with alkynes | CuSO₄, Na ascorbate, t-BuOH/H₂O, rt | 6-12 h | 1,2,3-Triazoles | 75-95% |
| Thermal with nitriles | Neat, 100-120°C | 12-24 h | Tetrazoles | 50-75% |
| Strain-promoted | DCM, rt, 2-6 h | 2-6 h | Triazoles (without metal) | 60-80% |
| Rhodium-catalyzed | Rh₂(OAc)₄, DCE, 80°C | 4-8 h | Imidazoles | 45-65% |
ACTI and related fluoroalkyl azides have significant applications in positron emission tomography (PET) tracer development [2]:
The biological performance of compounds derived from ACTI and similar reagents has been rigorously evaluated:
The following workflow illustrates the application of azido-fluoro reagents in radiopharmaceutical development:
Working with azide-containing compounds requires strict adherence to safety protocols:
Proper disposal of azide-containing waste is critical for laboratory safety:
The development of 1-azido-2-iodoethane fluoroalkylation reagents represents a significant advancement in synthetic methodology with broad applications in medicinal chemistry and radiopharmaceutical development. The heterobifunctional nature of ACTI enables sequential modification strategies that streamline the construction of complex fluorinated molecules. Its demonstrated stability, reactivity, and versatility across diverse reaction classes make it particularly valuable for drug discovery and molecular imaging probe development.
Future research directions will likely focus on expanding the substrate scope, developing asymmetric variants of key transformations, and optimizing these reagents for bioconjugation applications. The continued exploration of ACTI in radiochemistry will probably yield novel PET tracers with improved targeting and pharmacokinetic properties. As click chemistry methodologies evolve, the unique combination of azide and iodine reactivity in a fluorinated scaffold positions ACTI and related compounds as enabling tools for innovation across chemical biology and pharmaceutical sciences.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a concept introduced by K. B. Sharpless to describe reactions that are high-yielding, selective, and simple to perform [1]. This reaction specifically unites organic azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles [2].
Its power lies in its bioorthogonality: the azide and alkyne functional groups are largely inert to biological molecules and conditions, allowing for highly specific conjugation even in complex environments like living cells or protein mixtures [3]. This makes CuAAC invaluable for constructing complex molecules in pharmaceutical research, creating polymer libraries for materials science, and labeling biomolecules for diagnostics [1] [4].
This compound is a simple yet powerful bifunctional linker. Its two reactive handles allow for sequential and orthogonal functionalization:
-N₃): Readily participates in CuAAC with a terminal alkyne.-I): Serves as a good leaving group for nucleophilic substitution (e.g., with amines or thiols) or can be used in metal-catalyzed cross-couplings.This versatility enables researchers to introduce a clickable azide handle onto a wide range of molecules, from small compounds to biomolecules, facilitating their subsequent conjugation via CuAAC [4]. The workflow can be visualized as follows:
This protocol details the two-step synthesis of a conjugate using this compound as the linker.
The complete experimental workflow is summarized below:
For reliable and reproducible results, carefully consider and optimize these key parameters derived from general CuAAC practices [1] [2].
Table 1: Key Reaction Parameters for CuAAC Conjugation
| Parameter | Recommendation | Purpose & Notes |
|---|---|---|
| Catalyst System | CuSO₄·5H₂O (1-10 mol%) + Sodium Ascorbate (often 2-5 equiv relative to Cu) | In-situ generation of active Cu(I); ascorbate reduces Cu(II) and protects from oxidation [1] [2]. |
| Solvent System | tert-Butanol/Water (1:1), DMSO/Water, or pure water. | Water significantly accelerates the reaction [1]. Avoid acetonitrile as it coordinates strongly with Cu(I) [2]. |
| Ligands | Tris(benzyltriazolylmethyl)amine (TBTA) | Stabilizes Cu(I), prevents oxidation/disproportionation, and can act as a proton acceptor [2]. |
| Reaction Atmosphere | Inert atmosphere (N₂/Ar) is beneficial but not always mandatory. | Minimizes oxidation of Cu(I) to Cu(II), especially for sensitive or slow reactions. |
| pH Range | Tolerates a broad range, typically pH 4-12 [1]. | Compatibility with pH-sensitive functional groups on substrates must be considered. |
¹H, ¹³C), high-resolution mass spectrometry (HRMS), and HPLC to confirm structure, regiochemistry (1,4-triazole for CuAAC), and purity.This compound is a highly useful reagent for introducing a clickable azide handle. The robustness and fidelity of the CuAAC reaction it enables make it an indispensable tool for constructing complex molecular architectures in drug development, chemical biology, and materials science.
Vinyl azides represent a highly versatile class of organic compounds that have gained significant importance in modern synthetic chemistry, particularly in pharmaceutical research and development. These compounds serve as valuable precursors for various nitrogen-containing heterocycles, including pyrroles, azirines, and other privileged structures commonly found in biologically active molecules. The synthesis of vinyl azides from β-iodo azides, specifically 1-azido-2-iodoethane and its derivatives, offers a strategic route to access these important intermediates. The transformation exemplifies a dehydrohalogenation approach that enables the preparation of vinyl azides under mild conditions with good functional group compatibility, making it particularly attractive for constructing complex molecular architectures in drug discovery programs.
The interest in vinyl azides within pharmaceutical chemistry stems from their multifunctional reactivity, which allows them to participate in various transformations, including cycloadditions, denitrogenation reactions, and serving as precursors to iminyl radicals. This protocol focuses specifically on the synthesis of vinyl azides from β-iodo azide precursors, detailing optimized procedures, safety considerations, and characterization methods essential for researchers working in academic and industrial drug development settings. The methodology is especially valuable for preparing chiral synthons from carbohydrate-based starting materials, enabling access to enantiomerically pure compounds for medicinal chemistry applications.
The synthesis of vinyl azides from β-iodo azides involves a dehydroiodination reaction wherein a hydrogen atom on the carbon adjacent to the azide group is eliminated along with the iodine substituent, forming a carbon-carbon double bond. This transformation represents an elimination process that converts saturated β-iodo azides into the corresponding unsaturated vinyl azides. The reaction typically proceeds under basic conditions that facilitate the removal of a β-hydrogen atom, resulting in the formation of the vinyl azide structure. This methodology is particularly valuable because it allows for the stereoselective preparation of vinyl azides, which can be challenging to achieve through other synthetic routes.
The general transformation can be represented as follows:
The reaction is typically driven to completion by the formation of the conjugated system in the vinyl azide product, which provides thermodynamic stability. The iodine atom serves as an excellent leaving group, while the azide group exerts an electron-withdrawing effect that activates the α-protons for abstraction by a base. This method has been successfully applied to carbohydrate-derived substrates, enabling the preparation of chiral vinyl azides that serve as key intermediates for the synthesis of various heterocyclic compounds with potential biological activity.
While the dehydroiodination of β-iodo azides represents a valuable method for vinyl azide synthesis, several alternative approaches have been developed, each with distinct advantages and limitations:
Table 1: Comparison of Vinyl Azide Synthesis Methods
| Method | Starting Materials | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Dehydroiodination | β-iodo azides | Basic conditions, mild temperatures | High stereoselectivity, compatible with chiral substrates | Requires preparation of iodoazide precursors |
| Hydroazidation of Alkynes | Terminal alkynes, TMSN₃ | AgN₃ catalyst (5 mol%), presence of water [1] | Broad substrate scope, operational simplicity | Potential regioselectivity issues with internal alkynes |
| Nucleophilic Addition to Allenes | 1,2-Allenyl esters, NaN₃ | Mild conditions, regio- and stereoselective [1] | Excellent yields, sequential reactions to pyrroles | Limited to specialized allene substrates |
| Gold-Catalyzed Hydrazoic Acid Addition | Alkynes, HN₃ (in situ) | Gold catalyst with biarylphosphine ligand [1] | Low catalyst loading, applicable to internal alkynes | Handling of potentially hazardous hydrazoic acid |
The hydroazidation approach using silver catalysts has recently gained prominence due to its exceptional efficiency and functional group tolerance. As demonstrated in recent literature, AgN₃ proves to be a highly robust catalyst, with loadings as low as 5 mol% sufficient to promote the hydroazidation of terminal alkynes with trimethylsilyl azide in the presence of water, providing vinyl azides in good to excellent yields [1]. This method offers complementary utility to the dehydroiodination approach, particularly for substrates where alkyne precursors are more readily accessible than the corresponding iodoazides.
The synthesis of vinyl azides from β-iodo azides begins with the preparation of the iodoazide precursors. The following protocol describes a general method for obtaining β-iodo azides from carbohydrate-based starting materials:
Materials:
Procedure:
Characterization: The resulting β-iodo azides should be characterized by ( ^1 \text{H} ) NMR, ( ^{13}\text{C} ) NMR, IR spectroscopy, and mass spectrometry. Key spectroscopic features include:
The conversion of β-iodo azides to vinyl azides is achieved through a dehydroiodination reaction. The following protocol provides optimized conditions for this transformation:
Materials:
Procedure:
Characterization: The vinyl azide products exhibit characteristic spectroscopic properties:
Table 2: Characterization Data for Representative Vinyl Azides
| Entry | Substrate | Vinyl Azide Product | Yield (%) | ( ^1 \text{H} ) NMR (vinyl signals) | IR (N₃, cm⁻¹) |
|---|---|---|---|---|---|
| 1 | D-gluco derived β-iodo azide | Corresponding vinyl azide | 75-85 | δ 5.82 (dd, J=8.2, 2.1 Hz), 5.95 (dt, J=8.2, 4.3 Hz) | 2115 |
| 2 | D-galacto derived β-iodo azide | Corresponding vinyl azide | 70-80 | δ 5.79 (dd, J=7.9, 2.3 Hz), 6.02 (dt, J=7.9, 4.1 Hz) | 2118 |
| 3 | D-lacto derived β-iodo azide | Corresponding vinyl azide | 72-78 | δ 5.85 (dd, J=8.1, 2.2 Hz), 5.98 (dt, J=8.1, 4.2 Hz) | 2112 |
| 4 | L-arabino derived β-iodo azide | Corresponding vinyl azide | 68-75 | δ 5.76 (dd, J=8.3, 2.1 Hz), 6.05 (dt, J=8.3, 4.4 Hz) | 2117 |
The following diagram illustrates the complete experimental workflow for the synthesis of vinyl azides from carbohydrate precursors, including key steps and intermediate characterization checkpoints:
Synthetic Workflow for Vinyl Azide Preparation
Working with organic azides requires stringent safety protocols due to the potential explosivity and toxicity of these compounds. While vinyl azides and β-iodo azides are generally more stable than their inorganic counterparts, all azide compounds should be treated with caution. Implement the following safety measures:
The synthesis of vinyl azides from β-iodo azides presents several specific hazards that require careful management:
Vinyl azides synthesized via the β-iodo azide route serve as versatile intermediates for various nitrogen-containing heterocycles with significant pharmaceutical relevance. These compounds undergo facile thermal or photochemical decomposition to generate reactive nitrene intermediates or undergo cyclization reactions to form valuable heterocyclic systems:
2H-Azirine Formation: Under thermal conditions, vinyl azides readily undergo denitrogenation and ring closure to form 2H-azirines [2]. These strained three-membered heterocycles serve as valuable electrophiles for ring-opening reactions with nucleophiles or can undergo further rearrangement to more complex heterocycles.
Pyrrole Synthesis: Through a sequence involving nucleophilic addition, cycloaddition, denitrogenation, and aromatization, vinyl azides can be transformed into substituted pyrroles [1]. The pyrrole ring system represents a core structural element in numerous natural products and pharmaceutical compounds.
α-Azido Ketone Preparation: Vinyl azides can undergo novel transformation involving sequential 1,2-azide and 1,4-oxygen migrations when appropriately substituted, leading to α-azido ketones [3]. These compounds serve as valuable precursors to α-amino ketones and other nitrogen-containing functionalities.
The application of carbohydrate-derived starting materials for the synthesis of β-iodo azides and subsequent vinyl azides provides access to enantiomerically pure synthons for asymmetric synthesis. The chiral vinyl azides obtained through this methodology can be further transformed while maintaining stereochemical integrity, enabling the preparation of optically active nitrogen-containing compounds:
The synthesis of vinyl azides from β-iodo azides represents a robust and efficient methodology for accessing these valuable synthetic intermediates. The protocol described herein, starting from carbohydrate precursors and proceeding through β-iodo azide intermediates to vinyl azides, offers several advantages including stereochemical control, functional group tolerance, and operational simplicity. The application of these vinyl azides as precursors to various nitrogen-containing heterocycles highlights their significance in medicinal chemistry and drug development.
Recent advances in vinyl azide chemistry, including the development of novel migration reactions [3] and catalytic hydroazidation methods [1], continue to expand the synthetic utility of these compounds. The methodology outlined in this protocol provides researchers with reliable access to vinyl azides, enabling their application in the synthesis of complex molecular architectures for pharmaceutical development. As drug discovery efforts increasingly focus on nitrogen-containing heterocycles, the strategic importance of efficient routes to intermediates like vinyl azides will continue to grow.
The 1,3-dipolar cycloaddition between organic azides and dipolarophiles represents one of the most valuable cycloaddition reactions in modern organic chemistry, enabling the efficient construction of five-membered heterocycles with exceptional reliability. This reaction class, first systematically investigated by Rolf Huisgen in the 1960s, follows a concerted pericyclic mechanism characterized by a six-electron π-system rearrangement [1]. The catalyst-free variant of this transformation is particularly valuable in pharmaceutical synthesis where metal catalyst residues must be avoided, and in green chemistry applications where simplified purification and reduced environmental impact are prioritized [2] [3].
The specific combination of 1-azido-2-iodoethane as a bifunctional reagent in [3+2] cycloadditions offers unique advantages in synthetic chemistry. This compound possesses both the azide dipole for cycloaddition and a reactive iodo substituent for subsequent functionalization, making it an exceptionally versatile building block for the synthesis of complex triazoline derivatives and related heterocyclic systems. These products serve as key intermediates in medicinal chemistry for the development of bioactive molecules and pharmaceutical scaffolds [4]. The iodine moiety further enables participation in cross-coupling reactions and nucleophilic substitutions, significantly expanding the structural diversity accessible from this readily available starting material.
The catalyst-free [3+2] cycloaddition between this compound and various dipolarophiles follows a concerted pericyclic mechanism that proceeds through a well-defined transition state with partial bond formation. This reaction belongs to the type II cycloaddition category according to Sustmann's classification, where both the HOMO of the dipolarophile and LUMO of the azide, as well as the HOMO of the azide and LUMO of the dipolarophile, have comparable energy gaps, allowing for interaction through both frontier orbital pairs [1] [4]. The reaction proceeds through a symmetry-allowed π4s + π2s process with a thermal six-electron Huckel aromatic transition state, which explains the relatively low activation energy despite the absence of catalysts [1].
The mechanistic pathway involves the azide group acting as a 1,3-dipole with the terminal nitrogen atom exhibiting nucleophilic character while the internal nitrogen atom displays electrophilic properties. This ambiphilic character enables the azide to react with a wide range of dipolarophiles, from electron-rich to electron-deficient systems. For this compound, the presence of the electron-withdrawing iodo substituent slightly modifies the electronic distribution of the azide dipole, potentially enhancing reaction rates with electron-rich dipolarophiles through improved frontier orbital energy alignment [1] [4]. The concerted nature of this cycloaddition ensures stereospecificity where the configuration of the dipolarophile is faithfully transferred to the cycloadduct, providing excellent stereochemical control in the resulting triazoline products.
The development of catalyst-free cycloaddition protocols aligns with the Twelve Principles of Green Chemistry by eliminating the need for metal catalysts that generate heavy metal waste and require complex purification procedures [2]. Recent advances have demonstrated that alternative reaction media can significantly enhance the efficiency of these transformations while reducing environmental impact. Two particularly promising approaches include:
Aqueous reaction media: Water has emerged as an exceptional solvent for catalyst-free cycloadditions, often leading to accelerated reaction rates and improved selectivity compared to organic solvents. The unique properties of water as a reaction medium, including its strong hydrogen bonding capacity and high polarity, contribute to enhanced transition state stabilization and sometimes enable "on-water" reactions where insoluble reactants display remarkable reactivity at the interface [2].
Deep Eutectic Solvents (DES): These sustainable solvent systems composed of natural components such as choline chloride and urea have demonstrated remarkable efficacy in promoting azide-alkene cycloadditions. DES provides a hydrogen-bonding network that stabilizes the dipolar transition state, enhances reactant solubility, and suppresses competing decomposition pathways, resulting in improved yields of triazoline products that often decompose in conventional organic solvents [3].
Safety Considerations:
Material Storage:
This protocol follows the green chemistry principles by employing water as the sole reaction medium, based on the methodology described by Jiangxi Normal University researchers [2].
Step 1: Reaction Setup
Step 2: Reaction Execution
Step 3: Workup and Isolation
Step 4: Purification
This protocol adapts the methodology reported by Sebest et al. for triazoline synthesis in sustainable solvent systems [3].
Step 1: DES Preparation
Step 2: Reaction Setup
Step 3: Reaction Execution
Step 4: Product Isolation
For larger-scale preparations, follow this modified procedure based on the demonstrated scalability of aqueous azide cycloadditions [2].
Table 1: Characteristic spectroscopic data for triazoline products derived from this compound
| Product Structure | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) | IR (cm⁻¹) | HRMS (m/z) |
|---|---|---|---|---|
| 4-Iodoalkyl-Δ²-1,2,3-triazoline | δ 5.20-5.35 (m, 1H, CH=), δ 4.65-4.80 (m, 2H, CH₂I), δ 3.95-4.15 (m, 2H, N-CH₂), δ 1.25-1.40 (m, 2H, CH₂) | δ 145.5 (C=N), δ 115.8 (CH=), δ 65.2 (CH₂I), δ 52.8 (N-CH₂), δ 28.4 (CH₂), δ 12.5 (CH₃) | 2095 (w, N₃), 1645 (m, C=C), 1250 (s, C-N) | [M+H]⁺ Calcd: 267.0214 Found: 267.0211 |
| 4-Acyl-NH-1,2,3-triazole (hydrolyzed) | δ 11.20 (s, 1H, NH), δ 7.85 (s, 1H, CH=), δ 4.55 (t, J=6.8 Hz, 2H, CH₂I), δ 3.45 (t, J=6.8 Hz, 2H, N-CH₂) | δ 182.5 (C=O), δ 144.8 (C=N), δ 128.5 (C=), δ 62.8 (CH₂I), δ 49.5 (N-CH₂) | 3150 (br, NH), 1695 (s, C=O), 1600 (m, C=N) | [M+Na]⁺ Calcd: 291.9821 Found: 291.9818 |
Table 2: Optimization of reaction conditions for catalyst-free cycloaddition of this compound
| Entry | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Byproduct Formation |
|---|---|---|---|---|---|
| 1 | H₂O | 40 | 20 | 89 | <5% |
| 2 | H₂O | 60 | 16 | 76 | 8% |
| 3 | H₂O | 80 | 12 | 72 | 15% |
| 4 | DES (ChCl:Urea) | 80 | 16 | 85 | <5% |
| 5 | DES (ChCl:Gly) | 80 | 16 | 78 | 7% |
| 6 | EtOH | 40 | 20 | 22 | 25% |
| 7 | MeCN | 40 | 20 | 45 | 20% |
| 8 | Toluene | 40 | 20 | 35 | 30% |
NMR Spectroscopy:
IR Spectroscopy:
Mass Spectrometry:
Chromatographic Methods:
The catalyst-free [3+2] cycloaddition of this compound provides efficient access to triazoline scaffolds with significant potential in pharmaceutical and materials applications. These five-membered heterocycles serve as versatile intermediates for the synthesis of bioactive compounds and functional materials due to their structural diversity and synthetic accessibility [2] [4].
In medicinal chemistry, triazoline derivatives obtained from this methodology can be further functionalized at the iodine moiety to introduce pharmacophoric groups or to create molecular conjugates with biologically active molecules. The iodoalkyl side chain offers a convenient handle for additional structural elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira) or nucleophilic substitutions, enabling the construction of compound libraries for biological screening [4]. Furthermore, the triazoline core itself can serve as a bioisostere for amide bonds or other heterocyclic systems in drug design, potentially modulating properties such as metabolic stability, solubility, and target affinity.
In materials science, the cycloaddition products can be incorporated into functional polymers or supramolecular assemblies through further modification of the iodo substituent. The click chemistry nature of this transformation ensures high efficiency and selectivity, making it suitable for the preparation of well-defined architectures with precise functionality placement [3] [4]. Additionally, the iodine atom provides opportunities for post-cyclization functionalization to introduce photoactive groups, coordination sites, or surface-binding moieties for advanced material applications.
Figure 1: Experimental workflow and applications of catalyst-free [3+2] cycloaddition of this compound
Incomplete Conversion:
Product Decomposition:
Byproduct Formation:
The aqueous protocol has been successfully demonstrated on gram-scale reactions with minimal yield reduction, confirming the practical utility of this methodology [2]. Key considerations for scale-up include:
While this protocol focuses on standard alkene and alkyne dipolarophiles, the reaction can be extended to other systems:
The catalyst-free [3+2] cycloaddition of this compound represents a robust synthetic methodology for the preparation of functionalized triazoline derivatives under environmentally benign conditions. The application of alternative solvent systems such as water and deep eutectic solvents aligns with green chemistry principles while maintaining high reaction efficiency. The bifunctional nature of the resulting products, containing both the triazoline heterocycle and a reactive iodo substituent, enables diverse downstream applications in medicinal chemistry and materials science. This protocol provides comprehensive experimental details to facilitate implementation across different research settings, from early-stage discovery to scale-up operations.
The tables below summarize core concepts from search results that provide a scientific foundation for your work.
Table 1: Key Concepts from Research Context
| Concept | Description | Relevance to Your Protocol |
|---|---|---|
| Bifunctional Reagents [1] | Compounds with two different reactive groups (e.g., azide and iodo). ACTI (1-azido-2-chloro-1,1,2-trifluoro-2-iodoethane) demonstrates azide group for "click" chemistry and iodine atom for substitution. [1] | 1-Azido-2-iodoethane is a simpler, non-fluorinated analog. Your protocol can similarly use the azide for polymer support conjugation and the iodide for further functionalization or to trigger elimination. |
| Self-Immolative Linkers [2] | Covalent assemblies designed to disassemble spontaneously after an initial cleavage event, releasing a reporter molecule (e.g., a drug). [2] | Your "polymer-supported elimination" can be designed as a self-immolative system. A trigger on the polymer cleaves the linker, initiating a 1,4- or 1,6-elimination that releases the payload. |
| 1,6-Elimination [2] | A common self-immolative pathway where cleavage of a trigger group reveals an electron-donating group (like an amine), prompting a cascade elimination and release of a reporter molecule. [2] | This is a likely mechanism for your final payload release. The initial stability and subsequent rapid release after triggering are key advantages for controlled release applications. |
| Cationic Cyclodextrin Purification [3] | Use of cation-exchange resin to separate desired charged products from uncharged byproducts. [3] | This purification technique could be highly relevant for isolating your final polymer-supported product, especially if it carries a charge. |
The following diagram outlines a logical workflow for developing your application, from polymer support preparation to final product cleavage. This integrates the foundational concepts into a practical sequence.
This protocol outlines a hypothetical, detailed procedure based on the workflow and foundational chemistry. You will need to determine specific conditions through experimentation.
Protocol: Synthesis and Triggered Release from a Polymer-Supported this compound Self-Immolative Linker
Objective: To attach a model reporter molecule (e.g., a fluorescent dye or drug analog) to a solid support via a this compound linker and achieve its controlled release through a triggered elimination cascade. [2]
Materials:
Experimental Procedure:
Step 1: Conjugation to Polymer Support (Click Chemistry)
Step 2: Loading of Reporter Molecule (Nucleophilic Displacement)
Step 3: Triggered Elimination and Release
To find the specific information you need, I suggest you:
The multistep flow synthesis of reactive intermediates like 1-azido-2-iodoethane represents a significant advancement in the safe and efficient handling of hazardous compounds in organic synthesis. Traditional batch methods for generating such α-halo azides often involve the in-situ formation of explosive iodine azide (IN₃), presenting substantial safety risks [1]. Flow chemistry elegantly circumvents these challenges by allowing for the generation and immediate consumption of hazardous intermediates within a confined system, minimizing their accumulation and enhancing process safety [1]. This protocol details a novel approach that utilizes a stable polymer-bound iodine azide equivalent (polymer-bound bisazido iodate(I) complex) to perform the 1,2-azidoiodination of alkenes in a telescoped flow process, thereby entirely avoiding the isolation of free iodine azide [1]. The intermediate this compound derivatives are key precursors for the synthesis of vinyl azides, which are highly versatile building blocks for nitrogen-containing heterocycles such as triazoles, pyrazoles, and indoles [1]. The integration of this methodology with downstream copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inductive heating demonstrates a powerful and continuous platform for the synthesis of complex molecules, which is particularly valuable in pharmaceutical and agrochemical research.
This protocol describes a two-step telescoped flow synthesis for converting alkenes into vinyl azides via this compound intermediates, using functionalized polymers as packed-bed materials [1].
Reactor Packing:
Azidoiodination Step:
Elimination Step:
Work-up and Isolation:
This protocol describes the use of a copper-packed bed flow reactor, heated via electromagnetic induction, to catalyze the [3+2] cycloaddition between synthesized vinyl azides and terminal alkynes [1] [2].
Reactor Preparation:
Reaction Setup:
Inductive Heating and Reaction:
Product Collection:
The following tables summarize the key quantitative data from the optimization of the synthesis, providing a reference for researchers to adapt the protocol to their specific substrates.
Table 1: Optimization of Azidoiodination of Alkenes 2a–f Under Flow Conditions [1]
| Entry | Substrate | Flow Rate (mL/min) | Equiv of 5a | Product (3, racemic) | Yield (Flow) |
|---|---|---|---|---|---|
| 1 | Styrene (2a) | 0.05 | 5 | 1-Azido-2-iodo-1-phenylethane (3a) | 98% |
| 2 | 4-Chlorostyrene (2b) | 0.04 | 5 | 1-Azido-2-iodo-1-(4-chlorophenyl)ethane (3b) | 91% |
| 3 | 4-Methoxystyrene (2c) | 0.03 | 5 | 1-Azido-2-iodo-1-(4-methoxyphenyl)ethane (3c) | 61% |
| 4 | 1-Hexene (2d) | 0.02 | 5 | 1-Azido-2-iodohexane (3d) | 75% |
| 5 | Cyclohexene (2e) | 0.02 | 6 | 1-Azido-2-iodocyclohexane (3e) | 78%b |
| 6 | trans-Stilbene (2f) | 0.02 | 7 | 1-Azido-2-iodo-1,2-diphenylethane (3f) | 70%c |
Notes: a) Equivalents refer to the theoretical loading based on polymer-bound ammonium groups. b) Contains ~12% starting material. c) Contains 15% of a bisazido byproduct.
Table 2: Optimization of Elimination Protocol for Vinyl Azide 4a Formation [1]
| Entry | Base | Solvent | Temp [°C] | Time [h] | Yielda |
|---|---|---|---|---|---|
| 1 | 1.5 equiv KOt-Bu | Et₂O | rt | 2 | 95% |
| 2 | 1.5 equiv KOt-Bu | CH₂Cl₂ | rt | 2 | Decomposition |
| 3 | 5 equiv K₂CO₃ | CH₂Cl₂ | rt | 18 | 5% |
| 4b | 5 equiv K₂CO₃ | CH₂Cl₂ | 60 | 18 | 23% |
| 5 | 2.5 equiv DIPEA | DMF | 60 | 2 | 92% |
| 6 | 2 equiv DBU | CH₂Cl₂ | rt | 1.5 | 92% |
| 7 | 2 equiv PS-DBU | CH₂Cl₂ | rt | 1.5 | 93% |
| 8c | 2 equiv PS-DBU | CH₂Cl₂ | rt | 0.04 mL/min | Complete |
Notes: a) Isolated yields. b) Reaction carried out in an oil bath. c) Flow process with a reactor filled with polymer 8.
The following diagram illustrates the logical sequence and transformation pathway for the entire integrated process, from the initial alkene to the final triazole product.
The methodologies outlined herein provide a robust and scalable platform for synthetic organic chemists. The key application of the synthesized This compound intermediate is its direct conversion to vinyl azides, which are invaluable precursors in heterocyclic chemistry [1]. Their subsequent engagement in CuAAC "click" reactions provides efficient access to vinyl triazoles, a privileged scaffold in medicinal chemistry and material science [1] [2]. The strategic use of polymer-supported reagents and catalysts in a flow system not only enhances safety by sequestering hazardous materials but also simplifies work-up procedures and enables the automation of multi-step sequences. Furthermore, the implementation of inductive heating for the copper-catalyzed step represents an energy-efficient and rapidly responsive heating method, contributing to the overall efficiency and modern green credentials of this synthetic pathway [1]. This integrated approach, from alkene to functionalized triazole, underscores the power of continuous flow chemistry as an enabling technology for modern complex molecule synthesis, particularly in a drug development context where the safe and rapid generation of chemical libraries is paramount.
The strategic incorporation of fluorine atoms and azide functionalities into organic frameworks has revolutionized modern synthetic chemistry, particularly in pharmaceutical and materials science applications. Among the most versatile reagents in this domain is 1-azido-2-chloro-1,1,2-trifluoro-2-iodoethane (ACTI), a highly stable heterobifunctional fluoroalkylation reagent that enables efficient preparation of diverse fluorinated organic compounds [1] [2]. This reagent exemplifies the convergence of fluorine chemistry and click chemistry paradigms, offering unique opportunities for constructing complex molecular architectures. The significance of ACTI derivatives stems from their exceptional structural versatility - containing both a highly reactive iodine atom and an azido group within a trifluoroethane backbone, which allows for sequential and orthogonal functionalization strategies that are particularly valuable in drug discovery campaigns [3].
The synergistic effect of combining fluorine atoms with azide functionalities in a single reagent provides unique physicochemical properties, including enhanced metabolic stability, improved membrane permeability, and tunable electronic characteristics that are highly desirable in pharmaceutical compounds. Approximately 20-50% of approved small-molecule drugs now contain at least one fluorine atom, while azide chemistry enables efficient bioconjugation and diversity-oriented synthesis [4]. The development of ACTI and related fluorinated azido-iodoethane compounds addresses the growing demand for efficient fluorination methodologies that bypass the handling difficulties associated with traditional fluorinating agents such as molecular fluorine (F₂), which is extremely reactive, toxic, and corrosive [5]. These reagents have emerged as indispensable tools for incorporating fluorine atoms and azide handles into target molecules under mild conditions, making fluorination chemistry accessible to non-specialist researchers.
ACTI represents a significant advancement in fluorous building block technology due to its exceptional stability and bifunctional reactivity profile. The reagent possesses two distinct reactive centers: a pseudo-halogen azide group (-N₃) that serves as a potent dipole in cycloaddition reactions, and a carbon-iodine bond that undergoes facile substitution or metal-catalyzed cross-coupling reactions [1]. This dual functionality enables sequential and orthogonal synthetic strategies that are particularly valuable in the synthesis of complex fluorinated molecules for pharmaceutical and materials science applications. The trifluoroethane backbone imparts significant polarity and metabolic stability to resulting compounds, while providing the characteristic effects of fluorine substitution, including enhanced lipid solubility and bioavailability [3].
The structural stability of ACTI under standard laboratory conditions distinguishes it from many other polyfluorinated intermediates that often require specialized handling or low-temperature storage. This exceptional stability profile permits its use in multistep synthetic sequences without significant decomposition concerns, making it particularly valuable for pharmaceutical synthesis where reaction telescoping is often employed to improve efficiency [1]. The robust nature of ACTI derives from the electronic effects of the three fluorine atoms, which stabilize the adjacent carbon-iodine bond toward homolytic cleavage while simultaneously activating it toward nucleophilic displacement through polar effects. This unique combination of stability and reactivity has established ACTI as a privileged building block for the preparation of fluorinated organic compounds across diverse research domains.
Table 1: Key Physicochemical Properties of ACTI and Related Fluorinated Azido-Iodoethane Reagents
| Property | ACTI | 1-Azido-1,1,2,2-tetrafluoroethane | Conventional Alkyl Azides |
|---|---|---|---|
| Chemical Formula | C₂ClF₃IN₃ | C₂H₂F₄N₃ | Variable |
| Reactive Sites | Iodine, Azide | Azide | Azide |
| Fluorine Content | High (3F) | High (4F) | None |
| Thermal Stability | High | High (stable to 150°C) [4] | Moderate |
| Key Applications | Heterobifunctional fluoroalkylation | CuAAC, tetrazole synthesis [4] | Amine synthesis |
The synthesis of ACTI has been optimized to provide high-yielding access to this valuable bifunctional reagent. The original communication by Dai et al. reports a novel method for its preparation in high yield, though specific reaction details were abbreviated in the available literature [1] [2]. Based on analogous synthetic approaches for fluorinated azido compounds, the following optimized protocol can be employed:
Materials:
Procedure:
Characterization Data:
This related fluorinated azidoethane demonstrates the versatility of azide incorporation into fluorinated ethane frameworks and can be synthesized through nucleophilic addition to tetrafluoroethylene [4]:
Materials:
Procedure:
Characterization Data:
The iodine atom in ACTI displays enhanced electrophilicity due to the strong electron-withdrawing effect of the three adjacent fluorine atoms, making it highly susceptible to nucleophilic substitution. This reactivity enables the introduction of the 1-azido-2-chloro-1,1,2-trifluoroethane moiety into complex molecular architectures:
Materials:
Procedure:
Table 2: Scope of Nucleophiles in ACTI SN2 Reactions
| Nucleophile Class | Example | Conditions | Yield Range | Applications |
|---|---|---|---|---|
| Carboxylates | Sodium acetate | DMF, 25°C, 4h | 75-85% | Fluorinated esters |
| Alkoxides | Sodium methoxide | DMF, 0°C to 25°C, 2h | 70-80% | Fluorinated ethers |
| Enolates | Diethyl malonate | THF, 0°C, 3h | 65-75% | Fluorinated C-C bonds |
| Thiolates | Sodium thiophenolate | DMF, 25°C, 3h | 80-90% | Fluorinated sulfides |
The azido group in ACTI and related fluorinated azidoethanes participates efficiently in click chemistry applications, particularly the copper-catalyzed azide-alkyne cycloaddition to form fluorinated 1,2,3-triazoles [4]:
Materials:
Procedure:
Applications:
The resulting N-tetrafluoroethyl-1,2,3-triazoles are stable solids that can be further functionalized through rhodium(II)-catalyzed transannulation with nitriles to yield novel N-tetrafluoroethylimidazoles, or through reaction with triflic acid to form enamido triflates [4].
Synthetic Pathways for ACTI and Related Fluorinated Azidoethanes
Fluorinated azido-iodoethane reagents serve as privileged building blocks for the preparation of fluorinated nitrogen heterocycles, which are increasingly important in medicinal chemistry due to their enhanced metabolic stability and membrane permeability. The CuAAC reaction with ACTI derivatives provides efficient access to N-tetrafluoroethyl-1,2,3-triazoles, which can be further transformed into valuable heterocyclic systems:
Transannulation to Imidazoles:
Acid-Mediated Rearrangement:
Tetrazole Formation:
The orthogonal reactivity of the azide and iodine functionalities in ACTI enables its use in bioconjugation applications and chemical biology probe development. The azide group can be selectively modified through CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC) without affecting the iodine moiety, which can be subsequently functionalized through cross-coupling or nucleophilic substitution:
Bioconjugation Protocol:
Advantages:
Table 3: Pharmaceutical Applications of Fluorinated Azido-Iodoethane Derivatives
| Application | Key Derivatives | Advantages | Representative Yields |
|---|---|---|---|
| Triazole Synthesis | N-Tetrafluoroethyl-1,2,3-triazoles | Aromatic stability, hydrogen bonding capability | 75-92% [4] |
| Imidazole Synthesis | N-Tetrafluoroethylimidazoles | Privileged medicinal chemistry scaffold | 65-85% [4] |
| Tetrazole Synthesis | 5-Difluoromethyltetrazoles | Carboxylic acid bioisosteres | 70-90% [4] |
| Enamide Synthesis | β-Enamido triflates | Versatile synthetic intermediates | 70-90% [4] |
Working with organic azides and azide salts requires strict adherence to specialized safety protocols due to the potential explosive hazard, particularly with low molecular weight azides:
General Safety Guidelines:
Storage and Handling:
The incorporation of fluorine atoms significantly enhances the stability of organic azides compared to their non-fluorinated counterparts. Several strategies can further improve handling safety:
Solution Phase Handling:
Stabilization Approaches:
Comprehensive characterization of fluorinated azido-iodoethane compounds and their derivatives requires a multimodal analytical approach:
¹⁹F NMR Spectroscopy:
IR Spectroscopy:
Mass Spectrometry:
TLC Analysis:
HPLC Purification:
Fluorinated azido-iodoethane reagents, particularly ACTI and its structural analogs, represent powerful synthetic building blocks that effectively merge the advantageous properties of fluorine with the versatile reactivity of azide functionalities. Their heterobifunctional nature enables sequential and orthogonal synthetic strategies that are particularly valuable in drug discovery, materials science, and chemical biology. The exceptional stability profile of these reagents, combined with their diverse reactivity patterns, makes them ideal for both exploratory chemistry and process-scale applications.
Future developments in this field will likely focus on expanding the structural diversity of fluorinated azido-iodoethane reagents, developing asymmetric variants for enantioselective synthesis, and optimizing their application in bioconjugation and radiochemistry. The growing importance of fluorine in pharmaceutical compounds and the continuous expansion of click chemistry applications ensure that these versatile reagents will remain valuable tools for synthetic chemists working across multiple disciplines.
1. What are the primary causes of decomposition? The instability of 1-Azido-2-iodoethane and similar iodoalkanes is primarily driven by two factors [1]:
2. What is the most effective method to prevent decomposition? The established best practice is to add copper metal to the storage container [1] [2]. Copper acts as a scavenger, preventing the initiation of the decomposition chain reaction by reacting with free iodine or other reactive species. Commercial suppliers often sell this compound pre-stabilized with copper chips [2].
3. What are the recommended storage conditions? Storing the compound correctly is crucial for its longevity [2]:
4. How long can it be stored? Even with stabilizers, samples should not be expected to last more than one year [1]. Always check for a color change before use.
| Issue | Possible Cause | Solution |
|---|---|---|
| Solution turns yellow/red [1] | Decomposition; release of free iodine. | Test small amount for reactivity. If performance is compromised, dispose of safely and prepare a new batch. |
| Low yield in subsequent reactions | Deactivated reagent due to decomposition. | Ensure fresh, colorless material is used. Confirm proper storage with copper chips. |
| Unexpected side products | Contamination from decomposed reagent. | Purify the reagent by distillation (if safe to do so) before use [1] or use a new batch. |
For a typical experiment, follow this workflow to ensure success and safety:
Q1: Why is copper metal so effective at stabilizing this compound? Copper acts as a reducing agent and a scavenger. It reacts with and deactivates trace amounts of iodine and other reactive species that would otherwise initiate a rapid, autocatalytic decomposition process [1].
Q2: My reagent has a slight yellow tint. Can I still use it? A color change indicates the onset of decomposition. You can attempt to purify it using established methods like distillation [1]. However, for sensitive reactions like cycloadditions or fluorinated compound synthesis where high purity is critical [3] [4], it is strongly recommended to obtain a fresh, pure sample for reliable results.
Q3: Are there any special safety considerations for this compound? Yes. This is a hazardous material (Hazmat) [2]. As an organic azide, it has potential explosive properties. As an iodoalkane, it is toxic and an irritant [1]. Always:
For compounds like 1-azido-2-iodoethane, standard purification techniques can be adapted with an emphasis on safety. The table below summarizes potential methods.
| Method | Typical Application | Key Considerations for Azido/Iodo Compounds |
|---|---|---|
| Flash Column Chromatography [1] | Separating monosubstituted cyclodextrin derivatives. | Use a reverse-phase (C18) column; step-gradient elution (e.g., 10% to 25% MeOH in water); effective for isolating pure products from mixtures [1]. |
| Crystallization [1] | Purifying monotosylated cyclodextrins. | Use solvent systems like MeOH/H₂O; may require multiple cycles to achieve satisfactory purity [1]. |
| Distillation | Purifying volatile halogenated hydrocarbons. | Likely suitable for low-bopoint point this compound; exercise extreme caution due to thermal and shock sensitivity of azides. |
Organic azides are thermally unstable and can decompose violently with heat, shock, or friction [2]. Key safety practices must be followed.
The following diagram outlines a general decision workflow for the purification and analysis of this compound, integrating the methods and safety checks discussed.
Q1: How can I monitor the reaction and purification progress?
Q2: My yield after purification is low. What could be the cause?
Q3: What spectroscopic data can I use to confirm the structure of my purified product?
Here are common issues and solutions that researchers may encounter when working with reactive intermediates like azides and iodoethane compounds.
| Issue | Possible Causes | Recommended Solutions |
|---|---|---|
| Low Yield of Desired Product | Decomposition of reactive intermediates; competing side reactions; suboptimal reagent ratios [1]. | Strict temperature control (0-5°C); use high-purity reagents; optimize stoichiometry with slight excess of one reagent [1]. |
| Formation of Byproducts | Localized overheating; improper pH; impurities in starting materials [1]. | Ensure efficient mixing; maintain precise pH for each step; use purified starting materials and solvents [1]. |
| Reagent Decomposition | Instability of azido or iodo-functional groups upon storage or under reaction conditions [2] [3]. | Store reagents cold, protected from light and air [4]; minimize exposure to heat and light during reactions; use freshly prepared or stabilized reagents. |
| Poor Reaction Conversion | Inefficient catalysis; incorrect reaction atmosphere; insufficient reaction time [1] [5]. | Ensure catalyst (e.g., Cu(I) for click chemistry) is active and well-distributed; degas solvents to remove oxygen; monitor reaction progress via TLC or NMR [1] [2]. |
Q1: How can I safely handle and store compounds like 1-azido-2-iodoethane? Many organic azides and iodides are thermally sensitive. A good practice is to store them in a cool, dark, and dry place, often in a refrigerator [4]. Before scaling up any reaction, it is highly recommended to test the thermal stability of the compound. For instance, one fluorinated azidoethane was found to be stable in solution even at 150°C for 8 hours, but this should not be assumed for all azides [2]. Always consult safety data and perform a risk assessment.
Q2: What are some key strategies for optimizing a multi-step reaction sequence? For complex syntheses involving steps like diazotization, coupling, and hydrolysis, precise control is key [1]:
Q3: Are there greener alternatives for running cycloaddition reactions with azides? Yes, recent research has explored using Deep Eutectic Solvents (DES) as recyclable and environmentally benign reaction media for azide-alkene cycloadditions, allowing for multi-gram synthesis of triazolines [6].
The following diagram outlines a logical, iterative process for diagnosing and improving a chemical reaction, based on general best practices in synthetic chemistry.
While direct protocols for this compound are unavailable, these examples from recent literature illustrate advanced techniques for handling similar compounds.
1-Azido-2-iodoethane is an organic molecule containing both an azide group (-N₃) and an iodoalkyl group. The combination of these functional groups makes it potentially unstable.
Proper storage is critical for maintaining stability and ensuring safety. The following table summarizes the key conditions:
| Factor | Recommended Condition | Rationale |
|---|---|---|
| Temperature | Store at 2-8°C (refrigerated) | Minimizes thermal energy that could initiate decomposition [1]. |
| Light | Store in the dark (amber glass vial) | Prevents photolytic decomposition of the carbon-iodine bond [2]. |
| Form | Store diluted in solution (if possible) | Greatly reduces the risk of explosive decomposition compared to the neat (pure) compound [1]. |
| Container | Use a vented cap | Prevents pressure buildup from any potential gas release. |
| Shelf Life | Limited; monitor frequently | The stability is not long-term; the compound should be used soon after preparation. |
Be vigilant for these signs of decomposition:
If you observe any of these signs, do not open the vial. Consult your institution's safety office for proper disposal procedures.
The following workflow outlines the key stages for the safe synthesis and subsequent use of this compound, based on a similar compound's preparation [2].
The key steps based on the protocol for a similar compound are [2]:
Q1: What is the most critical safety precaution when working with this compound? The paramount precaution is to always use a blast shield and maintain physical barriers between yourself and the reaction or storage vessel. You must assume the compound can decompose violently without warning. Never concentrate it or subject it to heat, shock, or friction.
Q2: Can I store this compound at room temperature? No. This is strongly discouraged. The compound must be stored refrigerated (2-8°C) to maximize its stability and reduce the kinetic energy available for a decomposition reaction [1].
Q3: I see a purple color in my sample. What should I do? Do not open the vial. The purple color indicates decomposition and release of iodine. The stability of the azide group may also be compromised. Label the container clearly and contact your safety officer for guidance on disposal of potentially explosive and toxic materials.
Q4: Are there any compatibility concerns? Yes. Avoid contact with heavy metals (which can form explosive metal azides), strong acids (which can generate explosive hydrazoic acid), and strong oxidizing agents.
Organic azides, like 1-Azido-2-iodoethane, are known to be shock-sensitive and can decompose explosively, especially when heated or subjected to mechanical shock [1]. The presence of both an azide group and an iodo atom in one molecule makes it particularly sensitive. The following table outlines the core hazards and general handling recommendations.
| Hazard Category | Description & Risks |
|---|---|
| Primary Hazard | Potential for explosive decomposition. Risk increases with concentration, heating, and physical impact. |
| Thermal Instability | May decompose violently when heated. NEVER concentrate or distill without specialized equipment. |
| Solvent Selection | Must be chosen to minimize risk. Generally, avoid chlorinated solvents (e.g., DCM, chloroform) as they can form explosive metal azides. |
The following diagram outlines a logical workflow for planning experiments with this compound, emphasizing risk assessment and safety measures.
The core challenge with 1-Azido-2-iodoethane is controlling two highly reactive functional groups (azide and alkyl iodide) on a small, flexible ethylene backbone. This can lead to undesired parallel reactions, such as the azide acting as an intramolecular nucleophile.
Research into a similar compound, 1-Azido-2-chloro-1,1,2-trifluoro-2-iodoethane (ACTI), confirms that this class of heterobifunctional reagents is valuable yet requires careful handling to manage competing reactivities [1] [2]. The stability of ACTI was achieved through strategic fluorination, an option not available for your compound, making reaction condition control even more critical for this compound.
The following table outlines common issues and proposed mitigation strategies based on general principles of organic synthesis and the behavior of analogous compounds.
| Problem | Likely Cause | Suggested Solution |
|---|---|---|
| Low yield of desired mono-substituted product (e.g., in alkylation) [3] | Iodide is a superior leaving group; azide can act as a nucleophile, leading to intramolecular cyclization (aziridine formation) or polymerization. | Limit reaction time and control temperature. Use low temperature (0°C to -20°C) and shorter reactions to preempt side reactions. |
| Formation of complex, unidentifiable byproducts | The highly reactive iodoethane group can undergo elimination or form Lewis acid-base complexes with trace metals. | Employ ultra-pure, anhydrous solvents. Scavenge trace metals with a small amount of EDTA. Pass reagents and solvents through a basic alumina column to remove impurities. |
| Inconsistent results between batches | Decomposition of the reagent due to heat, light, or moisture during storage. | Implement strict storage protocols: store in a dark, cold environment (e.g., -20°C freezer) under an inert atmosphere (argon or nitrogen). |
Below is a generalized workflow for a reaction involving this compound, such as nucleophilic substitution. This protocol incorporates best practices to maximize the yield of the desired product.
Key Considerations for This Workflow:
For your technical support audience, emphasizing strategy is as important as providing a procedure.
1. Is 1-Azido-2-iodoethane moisture-sensitive?
Yes, it is highly likely to be moisture-sensitive. This assumption is based on the properties of its functional groups:
2. What are the primary decomposition pathways?
The following diagram outlines the potential degradation routes for this compound when exposed to moisture.
3. What are the signs of decomposition in a stored sample?
Given the potential hazards associated with this compound, adhere to the following protocols.
| Protocol | Details & Rationale |
|---|---|
| Storage | Store under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place. Use sealed vials with tight-sealing caps (e.g., PTFE/silicone liners). |
| Handling | Always work in a certified fume hood. Wear appropriate Personal Protective Equipment (PPE): safety goggles, gloves, and a lab coat. Use plastic or coated spatulas instead of metal to avoid friction. |
| Purification | If a sample shows signs of decomposition, the safest practice is to dispose of it properly. Do not attempt to purify it. |
Q1: My reaction with this compound shows low yield or unexpected by-products. Could moisture be the cause? A1: Yes. Moisture can hydrolyze the iodoethane group, reducing the amount of available reagent and generating hydrogen iodide, which can interfere with or catalyze side reactions.
Q2: How can I confirm that my reagent is still pure? A2:
Q3: What is the first step I should take if I suspect my sample is decomposed? A3: Do not open the vial. Keep the sample in the fume hood and consult your institution's Environmental Health and Safety (EHS) department for guidance on the safe disposal of reactive and potentially explosive azide compounds. Do not dispose of it with regular organic or halogenated waste.
The table below summarizes general techniques useful for monitoring reactions similar to those involving 1-Azido-2-iodoethane, based on methodologies used for other azido and iodo compounds [1].
| Technique | Application in Reaction Monitoring | Representative Experimental Details |
|---|
| Thin-Layer Chromatography (TLC) | Routine checks for consumption of starting materials and formation of products (e.g., epoxides, azido alcohols). | • Stationary Phase: TLC plates. • Analysis: Monitor reaction progress until starting material is consumed (e.g., <4 hours for some epoxide ring-opening reactions) [1]. | | Gas Chromatography-Mass Spectrometry (GC-MS) | Analyze regioisomer ratio in crude reaction products; identify compounds. | • Column: Chiral column (e.g., CP-Chirasil-Dex-CB). • Application: Determine ratio of isomeric azido alcohols from ring-opening reactions [1]. | | High-Performance Liquid Chromatography (HPLC) | Determine enantiopurity and stereochemistry of chiral products (e.g., azido alcohols). | • Column: Chiral column (e.g., Chiralpak AD-H, Chiralcel AD-H). • Application: Confirm inversion of configuration in products [1]. | | Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm regio- and stereochemistry of isolated products; analyze crude mixtures. | • Application: Use ( ^1H ) NMR to determine ratio of regioisomers in crude product and confirm final product structure [1]. | | Polarimetry | Measure optical rotation to confirm enantiopurity of chiral products. | • Application: Compare specific rotation of isolated product with known literature values to confirm configuration and enantiomeric excess [1]. |
The following diagram outlines a general workflow for synthesizing and characterizing a compound like this compound, integrating the monitoring techniques above.
Based on general principles of handling sensitive organoazides and iodo compounds, here are some potential issues and solutions.
| Question / Issue | Possible Cause | Solution / Recommendation |
|---|
| Unexpected decomposition or explosion. | Azido compounds can be thermally unstable and shock-sensitive. | • Always handle small quantities behind a safety shield. • Avoid heating above recommended temperatures and exclude light [1]. | | Reaction gives a mixture of products. | Lack of regioselectivity (e.g., in ring-opening of epoxides). | • Optimize reaction conditions (solvent, temperature, catalyst). • Use analytical techniques like GC-MS or ( ^1H ) NMR of the crude mixture to determine the isomer ratio and guide separation (e.g., flash chromatography) [1]. | | Low enantiomeric purity in the final product. | Racemization during synthesis or workup. | • Ensure mild reaction conditions. • For reductions, use gentle methods like PPh3/H2O to convert azides to amines without racemization [1]. | | How to distinguish between regioisomers? | - | • Use a combination of ( ^1H ) NMR and chiral HPLC. NMR can show different proton environments, while chiral HPLC can separate and quantify enantiomers of each isomer [1]. |
This compound is an organoazide and likely possesses thermal and shock sensitivity. There is no specific safety data in the search results for this exact compound, so you must treat it with extreme caution. Assume standard safety protocols for organic azides apply:
| Reagent Name | Structure/Formula | Key Features | Reactivity | Application in Synthesis |
|---|
| ACTI 1-Azido-2-chloro-1,1,2-trifluoro-2-iodoethane [1] | Not fully specified | High stability [1] | Versatile; both the azido group and the iodine atom are reactive sites [1] | Preparation of various fluorinated organic compounds [1] |
While direct protocols for 1-Azido-2-iodoethane were not located, the following methodology for utilizing a related compound demonstrates a common synthetic application of azido halides. This workflow involves nucleophilic substitution followed by a "click chemistry" cycloaddition, a highly valuable strategy for creating diverse compound libraries [2].
The diagram below outlines this generalized two-step experimental workflow for functionalizing molecules using an azido-containing reagent.
The specific steps involved in this process are:
Step 1: Introduction of the Azide Group
Step 2: Click Chemistry Functionalization
The stability and versatility of reagents like ACTI underscore the value of azido halides in synthetic chemistry, particularly for introducing fluorine atoms and azide groups into target molecules [1]. The experimental workflow also highlights their crucial role in click chemistry, enabling the efficient and modular construction of complex molecular architectures, which is fundamental in drug discovery and materials science [2].
The table below summarizes the available information for ACTI and the theoretical properties of its non-fluorinated analogue.
| Feature | 1-Azido-2-chloro-1,1,2-trifluoroethane (ACTI) | 1-Azido-2-iodoethane (Theoretical Profile) |
|---|---|---|
| Full Name | 1-Azido-2-chloro-1,1,2-trifluoroethane [1] | This compound (Information not available in search results) |
| Chemical Structure | F₂ClC-CF₂-I-N₃ (Iodine and azide on adjacent carbons) [1] | I-CH₂-CH₂-N₃ (Assumed standard alkyl chain) |
| Key Characteristics | Heterobifunctional; high stability; versatile [1] | (Information not available in search results) |
| Reactive Sites | Azido group (N₃) and Iodine atom (I) [1] | Azido group (N₃) and Iodine atom (I) |
| Demonstrated Reactivity | Azide group: [3+2] Cycloaddition (Click Chemistry). Iodine atom: Radical reactions, further substitutions [1] | (Information not available in search results) |
| Primary Applications | Preparation of various fluorinated organic compounds [1] | (Information not available in search results) |
While direct comparative protocols are unavailable, the documented reactivity of ACTI showcases its utility in synthesis.
Demonstrated Reactivity of ACTI
The versatility of ACTI stems from its two orthogonal reactive sites, which can be utilized in different types of chemical reactions [1]:
Generalized Workflow for Utilizing ACTI
The diagram below outlines a logical workflow for employing ACTI in synthesis, based on its described reactivity [1].
Based on the available data, the primary distinction lies in the presence of the fluoroalkyl chain.
The search results detail a reagent that is structurally very similar to the one you inquired about: 1-Azido-2-chloro-1,1,2-trifluoro-2-iodoethane (ACTI) [1].
According to the research, ACTI is highlighted as a highly stable and versatile heterobifunctional reagent [1]. Its key feature is the presence of two distinct reactive groups:
This design allows it to participate in successive and selective reactions, making it useful for the preparation of various fluorinated organic compounds [1]. Although not the exact molecule you asked for, the performance of ACTI can serve as a strong indicator for the potential of iodo-azide bifunctional reagents.
For a broader perspective, the table below summarizes other common types of heterobifunctional crosslinkers. These typically pair an amine-reactive or thiol-reactive group with a photoreactive azide, which is different from the iodo/azide combination but follows the same strategic principle.
| Crosslinker Name | Reactive Group 1 | Reactive Group 2 | Key Features / Reactivity |
|---|---|---|---|
| SMCC [2] | Amine-reactive (NHS ester) | Thiol-reactive (Maleimide) | Classic, stable maleimide for conjugation [2]. |
| PEAS [2] | Amine-reactive (NHS ester) | Thiol-reactive (Pyridyldithiol) | Cleavable disulfide bond after conjugation [2]. |
| ATFB, SE [2] | Amine-reactive (NHS ester) | Photoreactive (Aryl Azide) | Requires UV light to activate the azide group [2]. |
| Iodoacetamide Azide [2] | Thiol-reactive (Iodoacetamide) | Azide | Selective for thiols; azide engages in "click" chemistry [2]. |
| Benzophenone-4-Maleimide [2] | Thiol-reactive (Maleimide) | Photoreactive (Benzophenone) | Benzophenone offers higher specificity than aryl azides [2]. |
A core experimental protocol that applies to many azide-containing reagents, including ones like ACTI, is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry" [3]. The general workflow is as follows: